7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Description
Significance of Pyrido[2,3-b]pyrazine (B189457) Core Structures in Academic Research
The pyrido[2,3-b]pyrazine core is a versatile heterocyclic scaffold that has garnered significant attention in academic and industrial research. Its unique arrangement of nitrogen atoms and its aromatic nature provide a framework for developing molecules with a wide spectrum of functions, from targeting biological pathways to enabling advanced material applications.
In the realm of medicinal chemistry, derivatives of pyrido[2,3-b]pyrazine have been explored for a multitude of therapeutic applications. Research has demonstrated their potential as potent biological agents, including antibacterial, anti-inflammatory, and antitumor compounds. nih.govresearchgate.net Specific molecular targets have been identified, with certain derivatives showing selective inhibition of PI3K isozymes, which are crucial in cell signaling pathways implicated in cancer. nih.gov Furthermore, this scaffold has been investigated for creating dipeptidyl peptidase IV inhibitors for type 2 diabetes treatment and as antagonists for the TRPV1 receptor in pain management. nih.gov Some novel pyrido[2,3-b]pyrazine compounds have also shown the ability to overcome drug resistance in non-small-cell lung cancer cell lines.
Beyond pharmaceuticals, the pyrido[2,3-b]pyrazine structure is a valuable component in the field of materials science. The electron-deficient nature of the pyrazine (B50134) ring combined with the pyridine (B92270) ring allows for the fine-tuning of electronic properties. This has led to the development of pyrido[2,3-b]pyrazine-based molecules with significant nonlinear optical (NLO) responses, which are of interest for applications in telecommunications and optical computing. rsc.org Additionally, these compounds have been utilized as fluorescent materials in the fabrication of high-performance organic light-emitting diodes (OLEDs) and have been studied for their application in electrochemical DNA sensing. nih.govrsc.org
Table 1: Investigated Applications of the Pyrido[2,3-b]pyrazine Core
| Research Area | Specific Application |
|---|---|
| Medicinal Chemistry | Antibacterial Agents |
| Antitumor Agents | |
| Anti-inflammatory Agents | |
| PI3K Isozyme Inhibitors | |
| Antidiabetic Agents | |
| Pain Management (TRPV1 Antagonists) | |
| Materials Science | Nonlinear Optical (NLO) Materials |
| Organic Light-Emitting Diodes (OLEDs) | |
| Electrochemical DNA Sensing | |
| Coordination Chemistry | Ligands for Metal Complexes |
Overview of the Tetrahydropyrido[2,3-b]pyrazine Sub-class
The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (B1315058) structure represents a partially saturated analogue of the aromatic pyrido[2,3-b]pyrazine core. This reduction of the pyrazine ring transforms the planar, aromatic system into a three-dimensional, more flexible scaffold. The primary significance of this sub-class in academic research lies in its role as a versatile synthetic intermediate.
These hydrogenated structures are often described as polyfunctional scaffolds, meaning they can be readily modified at multiple positions to generate a diverse library of more complex molecules. The non-aromatic, amine-containing portion of the molecule provides reactive sites for the introduction of various substituents, allowing chemists to systematically alter the compound's steric and electronic properties. The synthesis of these tetrahydropyrido[2,3-b]pyrazine scaffolds can be achieved through methods such as the sequential reaction of fluorinated pyridines with appropriate diamines. Their utility is demonstrated by their use as building blocks for accessing a variety of polysubstituted mdpi.commdpi.com-ring fused systems.
Research Landscape Surrounding Chlorinated Pyrido[2,3-b]pyrazine Analogues
The introduction of a chlorine atom into a heterocyclic structure, as seen in 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, is a common and impactful strategy in medicinal chemistry and chemical synthesis. The presence of chlorine can profoundly influence a molecule's properties and reactivity.
In drug discovery, chlorination is often used to modulate the biological activity of a lead compound. The empirical introduction of a chlorine atom can substantially improve the potency of a molecule. researchgate.net This enhancement can be attributed to several factors. The chlorine atom increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes and access its target site. researchgate.net Furthermore, its electronegativity and size can lead to favorable nonbonding interactions within a protein's binding pocket and can block positions on the molecule that are susceptible to metabolic degradation. researchgate.net Consequently, chlorinated heterocyclic compounds are integral to a large number of approved pharmaceuticals. nih.gov
From a synthetic standpoint, chlorinated pyridopyrazines are valuable intermediates. The chlorine atom, being an effective leaving group, provides a reactive handle for introducing further chemical diversity through various cross-coupling and nucleophilic substitution reactions. For instance, halogenated pyrido[2,3-b]pyrazines have been used in palladium-catalyzed coupling reactions to attach new aryl groups. mdpi.com Therefore, a compound like this compound is of interest not only for its potential intrinsic biological activity but also as a versatile precursor for the synthesis of novel, more complex derivatives.
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h3-4,9H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXVTQKVTYPMHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857585 | |
| Record name | 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260648-85-8 | |
| Record name | 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Chloro 1,2,3,4 Tetrahydropyrido 2,3 B Pyrazine and Its Precursors
Established Synthetic Routes to Pyrido[2,3-b]pyrazine (B189457) Frameworks
The construction of the pyrido[2,3-b]pyrazine ring system is a cornerstone for accessing a wide array of derivatives with potential biological activities. Several synthetic strategies have been developed, with the most common being the condensation of pyridinediamines with α-dicarbonyl compounds. More contemporary methods, such as multicomponent reactions, offer streamlined approaches to this versatile scaffold.
Condensation Reactions involving Pyridinediamines and α-Oxocarbonyl Compounds
A well-established and widely utilized method for the synthesis of the pyrido[2,3-b]pyrazine core involves the condensation reaction between a suitably substituted 2,3-diaminopyridine (B105623) and an α-dicarbonyl compound. This reaction, a type of Hinsberg condensation, forms the pyrazine (B50134) ring fused to the pyridine (B92270) core.
For the synthesis of the precursor to the title compound, 7-Chloropyrido[2,3-b]pyrazine, the logical starting materials would be 5-Chloro-2,3-diaminopyridine and an α-dicarbonyl compound such as glyoxal. The reaction typically proceeds by refluxing the reactants in a suitable solvent, often an alcohol like ethanol, sometimes with the addition of an acid or base catalyst to facilitate the condensation and subsequent cyclization.
An analogous reported synthesis is that of 8-bromo-2,3-diphenylpyrido[2,3-b]pyrazine, which was prepared from 5-bromo-2,3-diaminopyridine and benzil. mdpi.com This provides a clear precedent for the feasibility of using halogen-substituted diaminopyridines in this condensation reaction. The general reaction is depicted below:
Figure 1: Proposed synthesis of 7-Chloropyrido[2,3-b]pyrazine via condensation of 5-Chloro-2,3-diaminopyridine with glyoxal.The choice of the α-dicarbonyl compound allows for the introduction of various substituents at the 2- and 3-positions of the resulting pyrido[2,3-b]pyrazine.
Regioselective Synthesis and Isomer Control
When an unsymmetrical α-dicarbonyl compound is used in the condensation reaction with a substituted 2,3-diaminopyridine, the formation of two regioisomers is possible. The control of regioselectivity is a critical aspect of this synthetic route. Studies have shown that reaction conditions such as temperature and the use of acidic or basic catalysts can influence the isomeric ratio. For instance, in some cases, conducting the reaction at lower temperatures in acidic solvents like acetic acid or trifluoroacetic acid has been shown to favor the formation of one regioisomer over the other. The separation and characterization of these isomers are typically achieved using chromatographic techniques and spectroscopic methods such as NMR.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of substituted pyrido[2,3-b]pyrazine derivatives.
One such approach involves the reaction of an indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847) in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA), in a solvent like ethanol. nih.gov This method provides access to a range of substituted pyrido[2,3-b]pyrazines in good to excellent yields. nih.gov While this specific MCR may not directly yield the 7-chloro substituted parent compound, it highlights the potential of MCRs in rapidly generating libraries of complex pyrido[2,3-b]pyrazine derivatives.
The general scheme for a multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives is as follows:
Figure 2: A multicomponent approach to substituted pyrido[2,3-b]pyrazines.| Reactant A | Reactant B | Reactant C | Catalyst | Product | Yield (%) | Reference |
| Indane-1,3-dione | 4-Methoxybenzaldehyde | 2-Aminopyrazine | p-TSA | Substituted pyrido[2,3-b]pyrazine | 89 | nih.gov |
| Indane-1,3-dione | Benzaldehyde | 2-Aminopyrazine | p-TSA | Substituted pyrido[2,3-b]pyrazine | 85 | nih.gov |
| Indane-1,3-dione | 4-Chlorobenzaldehyde | 2-Aminopyrazine | p-TSA | Substituted pyrido[2,3-b]pyrazine | 82 | nih.gov |
Table 1: Examples of Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives
Synthesis of Tetrahydropyrido[2,3-b]pyrazine Scaffolds
The conversion of the aromatic pyrido[2,3-b]pyrazine framework to its tetrahydro analogue is a key step in the synthesis of the target molecule. This is typically achieved through reduction of the pyrazine ring. Alternatively, direct cyclization methods can be employed to construct the tetrahydro ring system.
Reduction Strategies for Pyrido[2,3-b]pyrazines to Tetrahydro Analogues
The reduction of the pyrazine ring within the pyrido[2,3-b]pyrazine system can be accomplished using various reducing agents. The choice of reagent is crucial to achieve selective reduction of the pyrazine ring without affecting other functional groups, such as the chloro substituent on the pyridine ring.
Commonly used reducing agents for such transformations include metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), as well as catalytic hydrogenation.
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including the C=N bonds within the pyrazine ring. organic-chemistry.orgwikipedia.org The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). ic.ac.uk Given its high reactivity, careful control of the reaction conditions is necessary to avoid over-reduction or side reactions.
Sodium Borohydride (NaBH₄): Sodium borohydride is a milder reducing agent than LiAlH₄ and is often used for the selective reduction of aldehydes and ketones. youtube.comyoutube.com However, its reactivity can be enhanced by the use of additives or catalysts, such as amorphous nickel powder, allowing for the reduction of C=N multiple bonds under mild, aqueous, basic conditions. rsc.org This could be a viable method for the reduction of 7-Chloropyrido[2,3-b]pyrazine, potentially offering better chemoselectivity.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as platinum, palladium, or nickel. Catalytic hydrogenation is a powerful technique for the reduction of aromatic heterocyclic systems. The conditions, including pressure, temperature, and choice of catalyst and solvent, can be tuned to achieve the desired level of reduction.
| Reducing Agent | Typical Conditions | Substrate Class | Product Class | Reference |
| Lithium Aluminum Hydride | Anhydrous THF or Et₂O | Pyrido[2,3-b]pyrazines | Tetrahydropyrido[2,3-b]pyrazines | organic-chemistry.orgwikipedia.org |
| Sodium Borohydride / Ni catalyst | Aqueous, basic | Imines, Oximes, Nitriles | Amines | rsc.org |
| Catalytic Hydrogenation | H₂, Metal Catalyst (Pt, Pd, Ni) | Aromatic Heterocycles | Saturated Heterocycles | N/A |
Table 2: Common Reduction Methods for Heterocyclic Systems
Cyclization Reactions for Direct Formation of the Tetrahydro Ring System
An alternative to the reduction of a pre-formed pyrido[2,3-b]pyrazine is the direct construction of the tetrahydropyrido[2,3-b]pyrazine scaffold through cyclization reactions. These methods often involve starting with a highly functionalized pyridine derivative that can undergo a ring-closing reaction with a suitable diamine.
A notable example is the synthesis of polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds from pentafluoropyridine (B1199360). nih.gov In this approach, pentafluoropyridine is first reacted with a nucleophile, such as sodium phenylsulfinate, to introduce a substituent at the 4-position. The resulting 4-substituted tetrafluoropyridine then undergoes a sequential nucleophilic aromatic substitution and cyclization with a diamine, such as ethane-1,2-diamine, to form the tetrahydropyrido[2,3-b]pyrazine ring system. nih.gov
While this method has been demonstrated for fluorinated derivatives, the principles could potentially be adapted for the synthesis of chloro-substituted analogues by starting with an appropriately substituted chloropyridine. This strategy offers a convergent approach to the tetrahydro scaffold, allowing for the introduction of diversity at various positions.
Introduction of Halogen Substituents: Specific Chlorination Methods
The introduction of a chlorine atom onto the pyrido[2,3-b]pyrazine scaffold is a critical step in the synthesis of the target compound and its analogues. This can be achieved either by direct halogenation of the pre-formed heterocyclic system or by utilizing precursors that already contain the halogen atom.
Post-cyclization Halogenation Techniques (e.g., POCl₃-mediated chlorination)
A common and effective method for introducing a chlorine atom is through the dehydroxylative chlorination of a corresponding hydroxy- or oxo-precursor after the formation of the pyrido[2,3-b]pyrazine ring system. Phosphorus oxychloride (POCl₃) is a frequently employed reagent for this transformation. This approach is particularly useful for converting pyridones or pyrazinones into their chloro-derivatives.
The reaction typically involves heating the hydroxyl-containing substrate with POCl₃, often in the presence of a base like pyridine or in a high-boiling solvent. For instance, the conversion of 2,3-dihydroxy-7-bromo pyrido[2,3-b]pyrazine to 7-bromo-2,3-dichloropyrido[2,3-b]pyrazine (B2708373) has been demonstrated using POCl₃ and pyridine. mdpi.com This method can be conducted under solvent-free conditions in a sealed reactor at elevated temperatures, leading to high yields and purity. mdpi.com The general procedure involves heating the substrate with an equimolar amount of POCl₃ per hydroxyl group to be replaced. mdpi.com After the reaction is complete, the mixture is carefully quenched with cold water and neutralized to precipitate the chlorinated product. mdpi.com
This technique is not limited to the pyrido[2,3-b]pyrazine system but is a general method for the chlorination of various hydroxy-pyrazines, -pyridines, and other N-heterocycles. mdpi.com The efficiency of POCl₃ also extends to mediating one-pot deoxygenative aromatization and electrophilic chlorination reactions in complex fused heterocyclic systems. rsc.org
| Substrate | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,3-Dihydroxy-7-bromo pyrido[2,3-b]pyrazine | POCl₃, Pyridine | 160 °C, 2 h | 7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine | 94% | mdpi.com |
| 2,3-Dihydroxyquinoxaline | POCl₃, Pyridine | 160 °C, 2 h | 2,3-Dichloroquinoxaline | 96% | mdpi.com |
| 2-Hydroxy-6-chloroquinoxaline | POCl₃, Pyridine | 160 °C, 2 h | 2,6-Dichloroquinoxaline | 86% | mdpi.com |
Incorporation of Halogenated Precursors
An alternative strategy involves the use of starting materials that already possess the required chlorine atom. The synthesis is designed around the cyclization of a halogenated precursor, thereby incorporating the chloro-substituent into the final molecule from the outset. For example, the synthesis of the tetrahydropyrido[2,3-b]pyrazine core can be envisioned starting from a suitably substituted dichloropyridine.
This approach is exemplified by the synthesis of related heterocyclic scaffolds from polyfluorinated pyridines. For instance, tetrahydropyrido[2,3-b]pyrazine scaffolds have been synthesized from 2,3,5,6-tetrafluoropyridine (B1295328) derivatives. dntb.gov.ua In such syntheses, the halogenated pyridine undergoes nucleophilic substitution reactions with a diamine, followed by cyclization to form the desired bicyclic system. This method ensures the position of the halogen on the pyridine ring is fixed throughout the synthetic sequence. A similar principle is seen in the synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one, where 4-chloroaniline (B138754) serves as the halogenated starting material. google.com
Modern Coupling Reactions in Pyrido[2,3-b]pyrazine Synthesis
Modern palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine core. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the chloro-position, enabling the synthesis of a diverse library of derivatives.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for modifying aryl and heteroaryl halides.
The Suzuki-Miyaura coupling reaction facilitates the formation of C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with a halide. libretexts.orgorganic-chemistry.org This reaction is widely used for the synthesis of biaryl compounds and has been applied to various pyrazine and pyridine systems. doi.orgacs.orgrsc.org For instance, tetrachloropyrazine can undergo Suzuki-Miyaura reactions with various arylboronic acids to yield tetraarylpyrazines in the presence of a palladium catalyst such as Pd(OAc)₂ with a phosphine (B1218219) ligand like P(Cy)₃. doi.org The reaction conditions are generally mild and tolerant of many functional groups. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines. wikipedia.org Its application to the pyrido[2,3-b]pyrazine series has been reported, for example, in the amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine with various amines. researchgate.netresearchgate.net The reaction typically employs a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., Cs₂CO₃, NaOtBu). wikipedia.orgresearchgate.net This methodology circumvents issues associated with traditional uncatalyzed nucleophilic substitution reactions. researchgate.net
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Tetrachloropyrazine | Phenylboronic acid | Pd(OAc)₂ / P(Cy)₃ / K₃PO₄ | Tetraarylpyrazine | doi.org |
| Buchwald-Hartwig | 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Aniline | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 7-Anilino-pyrido[2,3-b]pyrazine derivative | researchgate.net |
| Suzuki-Miyaura | 2-Amino-5-bromopyrazine | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Amino-5-arylpyrazine | acs.org |
Copper-Catalyzed C-N Bond Formation
As a more economical alternative to palladium, copper-catalyzed reactions, often referred to as Ullmann-type couplings, are also effective for C-N bond formation. researchgate.net These reactions typically involve coupling an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst. Modern protocols often use copper(I) salts (e.g., CuI) with a ligand and a base, and can sometimes be accelerated by microwave irradiation. nih.gov
This methodology has been applied to the functionalization of pyrido[2,3-b]pyrazines. For instance, 8-iodopyrido[2,3-b]pyrazine has been shown to undergo copper-catalyzed C-N bond formation with azoles to introduce new nitrogen-linked substituents. mdpi.com The reaction provides a direct route to N-heteroarylated products that can be difficult to access through other means. The choice of ligand and reaction conditions is crucial for achieving high yields and preventing side reactions. researchgate.netnih.gov
Solid-Phase Assisted Synthetic Strategies
Solid-phase synthesis offers significant advantages for the preparation of compound libraries by simplifying purification and allowing for automation. In this approach, a starting material is attached to a solid support (resin), and subsequent reactions are carried out. Excess reagents and by-products are then removed by simple filtration and washing, with the desired product being cleaved from the resin in the final step.
This strategy has been applied to the synthesis of pyridopyrazine scaffolds. For example, a method for the solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds has been reported. nih.gov The synthesis involves a [4+2] cyclocondensation reaction of imines bound to a solid support with a diene. nih.gov This core structure can then be further elaborated. By combining the synthesis of diketopiperazines with this cyclocondensation, bicyclic molecules containing a pyridopyrazine core can be formed. nih.gov Although not specifically detailing the synthesis of this compound, the principles demonstrate the feasibility of adapting its synthesis to a solid-phase format, which would be highly beneficial for creating diverse libraries of analogues for screening purposes.
Advanced Spectroscopic and Structural Elucidation of Pyrido 2,3 B Pyrazine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecule's connectivity.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the tetrahydropyrido[2,3-b]pyrazine core, distinct signals are expected for the aromatic protons and the aliphatic protons on the saturated ring. The protons on the pyridine (B92270) ring are influenced by the electron-withdrawing chloro substituent and the nitrogen atoms. The protons on the tetrahydro-pyrazine portion of the molecule typically appear as multiplets in the upfield region, corresponding to the methylene (B1212753) (-CH₂-) groups. A broad singlet is also anticipated for the amine (N-H) proton, which may exchange with deuterium (B1214612) oxide.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The aromatic carbons of the pyridine ring will resonate at lower field (higher ppm) compared to the aliphatic carbons of the pyrazine (B50134) ring. The carbon atom bonded to the chlorine (C-7) will have its chemical shift significantly influenced by the halogen's electronegativity. The chemical shifts of the aliphatic carbons confirm the saturated nature of the second ring.
Detailed analysis of chemical shifts (δ), coupling constants (J), and signal integrations from both ¹H and ¹³C NMR spectra allows for the complete and unambiguous assignment of the molecule's structure. While specific experimental data for the title compound is not detailed in the provided literature, data from closely related tetrahydropyrido[2,3-b]pyrazine derivatives support the expected spectral features. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| H-5 | ~7.5 - 7.8 | - | Doublet, influenced by adjacent N and Cl |
| H-6 | ~6.8 - 7.1 | - | Doublet, influenced by adjacent N |
| C-2 | - | ~40 - 45 | Aliphatic CH₂ |
| C-3 | - | ~40 - 45 | Aliphatic CH₂ |
| C-4a | - | ~135 - 140 | Aromatic Quaternary Carbon |
| C-5 | - | ~125 - 130 | Aromatic CH |
| C-6 | - | ~115 - 120 | Aromatic CH |
| C-7 | - | ~148 - 152 | Aromatic Carbon attached to Cl |
| C-8a | - | ~150 - 155 | Aromatic Quaternary Carbon |
| N-H | Variable (broad singlet) | - | Signal for protons on the nitrogen atoms in the saturated ring |
Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis and Electronic Properties
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of bonds within the molecule. Key expected vibrations include N-H stretching from the amine groups in the saturated ring, C-H stretching from both the aromatic and aliphatic portions, C=C and C=N stretching from the aromatic pyridine ring, and a C-Cl stretching vibration. The analysis of these characteristic frequencies provides direct evidence for the presence of the core structural motifs. rsc.org The vibrational spectra of pyrazine and its derivatives have been subjects of detailed study, providing a strong basis for spectral interpretation. core.ac.uk
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretch (amine) | 3200 - 3400 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 2960 |
| C=C and C=N Stretch (aromatic ring) | 1450 - 1600 |
| C-Cl Stretch | 600 - 800 |
UV-Visible Spectroscopy: UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The pyrido[2,3-b]pyrazine (B189457) core constitutes a conjugated system, which is expected to absorb UV radiation, leading to characteristic π → π* and n → π* transitions. The precise wavelength of maximum absorbance (λmax) and the molar absorptivity are dependent on the electronic structure of the chromophore. nist.gov The presence of the chlorine atom and the fused ring system influences these electronic properties. Studies on related pyrido[2,3-b]pyrazine systems have utilized UV-Visible analysis in conjunction with computational methods to understand their electronic and nonlinear optical properties. rsc.orgnih.gov
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, this technique can provide unequivocal data on bond lengths, bond angles, and torsional angles. mdpi.com
This analysis would confirm the planarity of the aromatic pyridine ring and reveal the specific conformation (e.g., chair, boat, or twist-boat) of the non-aromatic tetrahydropyrazine (B3061110) ring. Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the packing of molecules in the crystal lattice. While a crystal structure for the title compound is not presently available in the cited literature, the technique's power to confirm proposed structures is well-established for complex heterocyclic systems. mdpi.com
Mass Spectrometry for Molecular Mass Verification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound. For this compound (C₇H₈ClN₃), the calculated monoisotopic molecular mass is approximately 169.04 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 169. A key feature would be the isotopic pattern of the molecular ion caused by the presence of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum would exhibit two peaks for the molecular ion: one for the molecule containing ³⁵Cl ([M]⁺) and another, about one-third the intensity, for the molecule containing ³⁷Cl ([M+2]⁺).
High-Resolution Mass Spectrometry (HRMS), often using techniques like electrospray ionization (ESI), can determine the molecular mass with very high precision (typically to four decimal places). rsc.org This allows for the calculation of the elemental formula, providing unambiguous confirmation that the measured mass corresponds to the chemical formula C₇H₈ClN₃, distinguishing it from any other compound with the same nominal mass.
Preclinical Pharmacological Investigations and Biological Activities of Pyrido 2,3 B Pyrazine Analogues
In Vitro Enzyme Inhibition Studies
Analogues of pyrido[2,3-b]pyrazine (B189457) have been extensively evaluated for their inhibitory effects against a range of enzymes, demonstrating their potential as modulators of key biological pathways.
The inhibition of protein kinases is a crucial strategy in the development of targeted therapies, particularly for cancer. Pyrido[2,3-b]pyrazine and its structurally related isomers, such as pyrido[2,3-d]pyrimidines, have shown inhibitory activity against several kinase families.
Receptor Tyrosine Kinases (RTKs) : A series of novel pyrido[2,3-b]pyrazines were synthesized and evaluated as potential antitumor agents. One compound, designated 7n, demonstrated potent inhibition of the erlotinib-sensitive PC9 cell line with a half-maximal inhibitory concentration (IC50) value of 0.09 µM. This compound was also effective against the erlotinib-resistant PC9-ER cell line (IC50 = 0.15 µM), suggesting its potential to overcome certain forms of drug resistance in non-small-cell lung carcinoma (NSCLC) associated with EGFR mutations. nih.gov The pyrido[2,3-b]pyrazine core has also been a foundational structure for developing inhibitors of Fibroblast Growth Factor Receptors (FGFRs). researchgate.net Furthermore, related cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.com
PI3K : The pyrido[2,3-b]pyrazine core is recognized for its utility in developing selective inhibitors of Phosphoinositide 3-kinase (PI3K) isozymes. nih.gov
c-Abl : The pyrido[2,3-d]pyrimidine derivative PD180970 was found to be a potent inhibitor of the p210Bcr-Abl tyrosine kinase. It inhibited the autophosphorylation of p210Bcr-Abl with an IC50 of 5 nM and the kinase activity of purified recombinant Abl tyrosine kinase with an IC50 of 2.2 nM. In K562 chronic myelogenous leukemia cells, it inhibited the in vivo tyrosine phosphorylation of p210Bcr-Abl with an IC50 of 170 nM. researchgate.net
CDK : Pyrido[2,3-d]pyrimidine derivatives have been explored as inhibitors of Cyclin-Dependent Kinases (CDKs). Certain compounds from this class were found to inhibit CDK4/6, leading to apoptosis in cancer cells. nih.gov
The following table summarizes the kinase inhibitory activities of selected pyrido[2,3-b]pyrazine and related analogues.
| Compound Class | Target Kinase | Key Findings | IC50 Value | Source |
|---|---|---|---|---|
| Pyrido[2,3-b]pyrazine | EGFR (RTK) | Inhibition of erlotinib-sensitive PC9 cells | 0.09 µM | nih.gov |
| Pyrido[2,3-d]pyrimidine | c-Abl | Inhibition of purified recombinant Abl tyrosine kinase | 2.2 nM | researchgate.net |
| Pyrido[2,3-d]pyrimidine | p210Bcr-Abl | Inhibition of autophosphorylation | 5 nM | researchgate.net |
| Pyrido[2,3-d]pyrimidine | CDK4/6 | Identified as potent inhibitors | Not specified | nih.gov |
In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterases is a key therapeutic strategy. A series of pyrido[2,3-b]pyrazine derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov One analogue, 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine (6n), emerged as a potent dual inhibitor, with an IC50 value of 0.466 µM for AChE and 1.89 µM for BChE. nih.govresearchgate.net Other analogues showed selective inhibition. For instance, 3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine (6f) was a selective inhibitor of AChE (IC50 = 0.899 µM), while 3-(3'-methylphenyl)pyrido[2,3-b]pyrazine (6c) selectively inhibited BChE (IC50 = 0.583 µM). nih.govresearchgate.net
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Source |
|---|---|---|---|
| 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine (6n) | AChE | 0.466 ± 0.121 µM | nih.govresearchgate.net |
| BChE | 1.89 ± 0.05 µM | nih.govresearchgate.net | |
| 3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine (6f) | AChE | 0.899 ± 0.10 µM | nih.govresearchgate.net |
| 3-(3'-methylphenyl)pyrido[2,3-b]pyrazine (6c) | BChE | 0.583 ± 0.052 µM | nih.govresearchgate.net |
The therapeutic potential of pyrido[2,3-b]pyrazine analogues extends to other enzyme systems. A study investigating novel pyrido[2,3-b]pyrazine-based heterocyclic compounds reported their evaluation for in vitro antiurease activity. nih.govrsc.org Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target in the treatment of infections caused by urease-producing bacteria. The study confirmed that these compounds were assessed for their antiurease properties. nih.govrsc.org
In Vitro Cellular Activity Assessments
Beyond direct enzyme inhibition, the biological effects of pyrido[2,3-b]pyrazine analogues have been characterized through cellular assays, providing insights into their functional impact on cancer cells and inflammatory responses.
The anticancer potential of pyrido[2,3-b]pyrazine and related scaffolds has been demonstrated through their cytotoxic effects on various cancer cell lines.
A series of novel pyrido[2,3-b]pyrazines were designed to overcome resistance to the EGFR inhibitor erlotinib (B232). nih.gov Compound 7n showed potent antiproliferative activity against both erlotinib-sensitive PC9 cells (IC50 = 0.09 µM) and erlotinib-resistant PC9-ER cells (IC50 = 0.15 µM). nih.gov
Structurally related pyrido[2,3-d]pyrimidines have also been extensively studied. One study reported that compounds 6b and 8d were among the most active against breast (MCF-7), prostate (PC-3), and lung (A-549) cancer cell lines. nih.gov Another investigation of novel pyrido[2,3-d]pyrimidine derivatives found that compounds 2, 3, 7, and 8 displayed very strong inhibitory activity against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. nih.gov Similarly, non-fused cyanopyridone derivatives, which share a pyridine (B92270) ring, showed potent activity, with compounds 5a and 5e being most effective against the MCF-7 cell line (IC50 = 1.77 µM and 1.39 µM, respectively). mdpi.com
| Compound Class/ID | Cell Line | Cancer Type | Cytotoxic Activity (IC50) | Source |
|---|---|---|---|---|
| Pyrido[2,3-b]pyrazine (7n) | PC9 | Non-Small-Cell Lung | 0.09 µM | nih.gov |
| PC9-ER | Non-Small-Cell Lung (Erlotinib-Resistant) | 0.15 µM | nih.gov | |
| Pyrido[2,3-d]pyrimidine (Multiple) | HCT-116 | Colon | Very Strong Inhibition | nih.gov |
| MCF-7 | Breast | Very Strong Inhibition | nih.gov | |
| Cyanopyridone (5a) | MCF-7 | Breast | 1.77 ± 0.1 µM | mdpi.com |
| Cyanopyridone (5e) | MCF-7 | Breast | 1.39 ± 0.08 µM | mdpi.com |
Chronic inflammation is linked to the progression of various diseases. Key inflammatory mediators include tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Heterocyclic compounds, particularly pyridazine (B1198779) and pyridazinone derivatives, which are structurally related to the pyrido[2,3-b]pyrazine core, have shown significant efficacy in regulating inflammatory pathways. nih.gov These compounds have been noted for their ability to reduce the release of TNF-α and disrupt IL-6 signaling, highlighting their potential as anti-inflammatory agents. nih.gov Further investigation into new pyrazole-pyridazine hybrids demonstrated that the most active compounds could potently inhibit the generation of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. rsc.org
Antioxidant Activity Evaluation
The antioxidant potential of the pyrido[2,3-b]pyrazine scaffold and its analogues has been explored through various in vitro assays. Studies on novel heterocyclic compounds based on the pyrido[2,3-b]pyrazine core have confirmed their antioxidant capabilities. rsc.orgnih.gov The evaluation of these compounds often involves assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method to determine their ability to neutralize free radicals. rsc.org
For instance, a series of newly synthesized pyrazolopyridine derivatives, which share structural similarities with the pyridopyrazine system, were screened for their antioxidant properties. Several of these compounds demonstrated promising activity and showed an ability to protect DNA from the damage induced by bleomycin, a compound known to cause oxidative cleavage of DNA. nih.gov Similarly, research into pyrrolo[2,3-b]quinoxaline derivatives, another related heterocyclic system, identified specific compounds with significant potential as radical scavengers. rsc.org Computational and thermodynamic studies of one such derivative indicated potent hydroxyl radical (HO•) scavenging activity, comparable to reference antioxidants like Trolox and melatonin (B1676174) in a physiological lipid environment. rsc.org While some synthesized pyridine derivatives exhibited only weak antioxidant activities, the broader class of pyrazine-containing natural product hybrids is recognized for a range of pharmacological effects, including antioxidant action. mdpi.comeurjchem.com
Antibacterial and Antifungal Efficacy
Pyrido[2,3-b]pyrazine derivatives have emerged as a promising class of antimicrobial agents. researchgate.net In vitro screening of new series of these compounds has demonstrated notable antibacterial effects against a panel of both Gram-positive and Gram-negative bacteria. researchgate.netimist.ma
One study highlighted a derivative featuring two thiocarbonyl groups that exhibited potent activity. researchgate.netimist.ma This compound effectively inhibited the growth of the Gram-positive bacteria Staphylococcus aureus and Bacillus cereus at a minimum inhibitory concentration (MIC) of 0.078 mg/ml. researchgate.netimist.ma It also showed activity against the Gram-negative bacteria Escherichia coli and Salmonella typhi with MIC values of 0.625 mg/ml and 1.25 mg/ml, respectively. researchgate.netimist.ma The research suggested that the presence of the thione function was crucial for inhibiting bacterial growth, while the addition of alkyl or aryl side-chains tended to decrease the antibacterial effect. imist.ma Other studies have confirmed that pyrido[2,3-b]pyrazine 1,4-dioxide derivatives possess strong antibacterial activities. nih.gov
The antifungal potential of related heterocyclic systems has also been investigated. For example, imidazo[1,2-a]pyrazine-based hybrids have shown efficacy against pathogenic Sporothrix species. nih.gov Research into these compounds revealed that their activity was dependent on the substitution on the imidazopyrazine ring and that they could act synergistically with existing antifungal drugs like itraconazole. nih.gov
Table 1: In Vitro Antibacterial Activity of a Pyrido[2,3-b]pyrazine Derivative
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (mg/ml) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 0.078 |
| Bacillus cereus | Gram-positive | 0.078 |
| Escherichia coli | Gram-negative | 0.625 |
| Salmonella typhi | Gram-negative | 1.25 |
Receptor Antagonist Activity (e.g., AMPA Receptors)
Analogues of the pyrido[2,3-b]pyrazine structure have been synthesized and identified as potent antagonists for several key receptors in the central nervous system.
AMPA Receptor Antagonism: A series of azaquinoxalinediones, specifically 2,3(1H,4H)-pyrido[2,3-b]pyrazinedione derivatives, have been evaluated for their ability to inhibit the binding of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) to its receptor. nih.gov The pyrido[2,3-b]pyrazinedione nucleus was found to function as an effective bioisostere for the quinoxalinedione (B3055175) core in AMPA receptor binding. nih.gov Among the synthesized compounds, 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-pyrido[2,3-b]pyrazinedione (compound 8c) demonstrated the highest affinity for AMPA receptors, with a Ki value of 0.14 μM, while also showing high selectivity against the glycine (B1666218) site on the NMDA receptor. nih.gov
CRF1 Receptor Antagonism: Certain 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones have been identified as highly potent antagonists of the corticotropin-releasing factor-1 (CRF1) receptor. nih.gov One compound in this series exhibited an IC50 value of 0.70 nM, indicating strong binding affinity. nih.gov Antagonism of the CRF1 receptor is a therapeutic strategy being investigated for anxiety and affective disorders. nih.gov
TRPV1 Receptor Antagonism: The pyrido[2,3-b]pyrazine core was successfully used to develop antagonists for the transient receptor potential cation channel, subfamily V, member 1 (TRPV1). nih.gov This work led to the discovery of a compound that was characterized as an orally bioavailable TRPV1 antagonist with significant potential for pain treatment. nih.gov
Table 2: Receptor Antagonist Activity of Pyrido[2,3-b]pyrazine Analogues
| Compound Class | Target Receptor | Potency Metric | Value |
|---|---|---|---|
| 2,3(1H,4H)-Pyrido[2,3-b]pyrazinedione | AMPA | Ki | 0.14 µM |
| 3,4-Dihydro-1H-pyrido[2,3-b]pyrazin-2-one | CRF1 | IC50 | 0.70 nM |
| Pyrido[2,3-b]pyrazine Derivative | TRPV1 | N/A | Orally Bioavailable Antagonist |
In Vivo Animal Model Studies (Excluding Clinical Human Data)
Efficacy in Animal Disease Models (e.g., Cancer Xenografts, Alzheimer's Models)
The therapeutic potential of pyrido[2,3-b]pyrazine analogues has been demonstrated in various preclinical animal models, primarily in the areas of pain and inflammation, with significant research pointing towards applications in oncology.
While direct in vivo data on cancer xenograft models for the specific 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is not detailed, the broader class of pyrido[2,3-b]pyrazine and related pyrido[2,3-d]pyrimidine derivatives have shown considerable anti-cancer activity in vitro. nih.govnih.gov Numerous studies have reported potent cytotoxic effects against a range of human cancer cell lines, including lung (A-549), prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancer cells. nih.govnih.gov This strong in vitro activity against both erlotinib-sensitive and erlotinib-resistant cell lines provides a solid rationale for their evaluation in in vivo cancer models. nih.gov Furthermore, research into pyrido[2,3-b]pyrazine-based inhibitors of fibroblast growth factor receptors (FGFR) has led to the optimization of a potential clinical candidate, suggesting successful progression through in vivo efficacy studies. researchgate.net
More concretely, a pyrido[2,3-b]pyrazine derivative developed as a TRPV1 antagonist was evaluated in in vivo models of pain and inflammation. nih.gov The compound was shown to significantly attenuate carrageenan-induced thermal hyperalgesia and dose-dependently reduce chronic inflammatory pain in a complete Freund's adjuvant (CFA) model following oral administration. nih.gov
Behavioral Models for CNS Activity
The activity of pyrido[2,3-b]pyrazine analogues at CNS receptors translates to efficacy in animal behavioral models, demonstrating their potential for treating neurological and psychiatric conditions.
A notable example is the 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-pyrido[2,3-b]pyrazinedione, an AMPA receptor antagonist, which was tested in a model of epilepsy. nih.gov This compound provided protection against sound-induced seizures in DBA/2 mice, indicating in vivo anticonvulsant activity. nih.gov
Furthermore, a 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one derivative, identified as a potent CRF1 receptor antagonist, was examined for its anxiolytic potential. nih.gov The compound proved to be efficacious in a defensive withdrawal model of anxiety in rats, a standard behavioral assay used to screen for anti-anxiety agents. nih.gov These findings underscore the potential of the pyrido[2,3-b]pyrazine scaffold to generate CNS-active agents with therapeutic utility in conditions such as epilepsy and anxiety.
Structure Activity Relationship Sar and Lead Optimization Studies of 7 Chloro 1,2,3,4 Tetrahydropyrido 2,3 B Pyrazine Analogues
Impact of Substituent Variation on Biological Activity
Halogen substitution is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Studies on various heterocyclic scaffolds have shown that the introduction of halogen atoms can increase the interaction between the compound and its biological target, such as human serum albumin, with binding affinity potentially increasing with the atomic number of the halogen. mdpi.comresearchgate.net
In the context of related pyrazine (B50134) derivatives, the introduction of a fluorine atom on a phenoxy group was found to be favorable for antiproliferative activity against several cancer cell lines. nih.gov For the pyrido[2,3-b]pyrazine (B189457) scaffold itself, derivatives featuring a bromine atom at position 7 have been synthesized and investigated for their antibacterial potential. researchgate.net The 7-chloro-4-aminoquinoline nucleus, a related heterocyclic system, is a key pharmacophore in numerous biologically active compounds, and its presence is often crucial for antimalarial and anticancer activities. nih.govmdpi.commdpi.com This underscores the importance of the halogenated pyridine (B92270) ring within the broader structure for achieving desired biological effects.
The introduction of various side chains and the fusion of additional rings to the pyrido[2,3-b]pyrazine core have profound effects on biological activity.
In a series of novel pyrido[2,3-b]pyrazine derivatives developed as human cytomegalovirus (HCMV) polymerase inhibitors, substitutions at the 2-position were extensively studied. d-nb.info The research found that compounds with substituted 2-imidazolinone rings demonstrated a superior therapeutic index. d-nb.info Specifically, the introduction of polar groups on this ring improved aqueous solubility, a desirable pharmaceutical property. d-nb.info
Conversely, in studies of antibacterial pyrido[2,3-b]pyrazine derivatives, the presence of alkyl and aryl side chains at positions 2 and 3 was found to decrease the antibacterial effect. imist.ma The most potent antibacterial activity in this series was observed in a compound featuring two thione groups on the heterocyclic moiety, suggesting this feature was critical for inhibiting bacterial growth. imist.ma
Furthermore, the synthesis of more complex structures, such as indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives, has been explored. nih.govrsc.org These compounds, which feature a fused ring system, have been investigated for electrochemical DNA sensing, antioxidant, and antiurease activities. nih.govrsc.org
| Scaffold/Derivative | Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| 2-Substituted Pyrido[2,3-b]pyrazine | Substituted 2-imidazolinone ring | Superior therapeutic index as HCMV inhibitors. d-nb.info | d-nb.info |
| Pyrido[2,3-b]pyrazine | Alkyl/aryl side chains at positions 2 and 3 | Decreased antibacterial effect. imist.ma | imist.ma |
| Pyrido[2,3-b]pyrazine-2,3-dithione | Thione groups at positions 2 and 3 | Potent antibacterial activity. imist.ma | imist.ma |
| Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin | Fused indeno-ring system | Showed antioxidant and antiurease activity. nih.govrsc.org | nih.govrsc.org |
The synthesis of pyrido[2,3-b]pyrazines, often through the condensation of pyridinediamines and α-oxocarbonyl compounds, can lead to the formation of two different regioisomers if the starting materials are unsymmetrical. benthamdirect.comeurekaselect.com Crucially, these regioisomers can exhibit significantly different biological activities. benthamdirect.comeurekaselect.com This highlights the importance of controlling the regioselectivity of the synthesis to isolate the more biologically active isomer. benthamdirect.comeurekaselect.com Research has shown that reaction conditions, such as temperature and the use of acidic solvents, can be optimized to favor the formation of the desired, more active regioisomer. benthamdirect.comeurekaselect.com
Elucidation of Key Pharmacophoric Features
A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule's biological activity. For the pyrido[2,3-b]pyrazine class, the core heterocyclic structure itself is a foundational pharmacophoric element. benthamdirect.comeurekaselect.com
Specific features that have been identified as important for activity include:
The Pyrido[2,3-b]pyrazine Core: This nitrogen-containing heterocyclic system is the fundamental scaffold upon which active molecules are built. d-nb.info
Hydrogen Bonding: For related triazolopyrazine compounds, hydrogen bond interactions with key residues (like Gln859) in the target's active site are critical for binding. nih.gov
Substituents at Specific Positions: As noted in antibacterial studies, thione groups at the 2 and 3 positions appear to be a key pharmacophoric feature for that specific activity. imist.ma For ALK inhibitors, specific structural elements on the core were exploited to achieve high inhibitory activity. nih.gov
Fused Ring Systems: In certain contexts, such as with benthamdirect.comeurekaselect.comnih.govtriazolo[4,3-a]pyrazine derivatives, the fused triazole ring is considered part of an active pharmacophore for antitumor effects. nih.gov
Strategies for Enhancing Potency and Selectivity
Lead optimization aims to improve the properties of a promising compound, primarily its potency (activity at lower concentrations) and selectivity (acting on the intended target while minimizing off-target effects).
One key strategy involves exploiting specific binding pockets within the target enzyme. For a related pyrido[4,3-e] benthamdirect.comeurekaselect.comnih.govtriazolo[4,3-a]pyrazine series, selectivity for the PDE2 enzyme over the PDE10 enzyme was increased by introducing a lipophilic group at the meta-position of a phenyl ring. nih.gov This modification allowed the molecule to access a hydrophobic pocket in the PDE2 active site, thereby enhancing selective binding. nih.gov
Another critical strategy for improving the therapeutic profile is to reduce off-target effects, such as inhibition of the hERG ion channel, which can lead to cardiotoxicity. In the development of pyrido[2,3-b]pyrazine-based HCMV inhibitors, a focused effort was made to minimize hERG inhibition. d-nb.info It was observed that for 2-substituted derivatives, reducing the lipophilicity of the compound generally led to decreased hERG inhibition, thus improving the compound's selectivity and safety profile. d-nb.info This optimization led to the identification of a lead compound with potent antiviral activity and minimal hERG-related cardiotoxicity. d-nb.info
Computational Chemistry and Molecular Modeling Approaches in Pyrido 2,3 B Pyrazine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pyrido[2,3-b]pyrazine (B189457) research, docking simulations are instrumental in understanding the interactions between these ligands and their biological targets at the molecular level.
While specific molecular docking studies on 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine are not extensively documented in the reviewed literature, research on related substituted pyrido[2,3-b]pyrazine derivatives has demonstrated their potential to interact with various biological targets. For instance, studies on other nitrogen-containing heterocyclic compounds have shown that they are attractive targets for the synthesis of novel motifs with significant biological activity. rsc.org Molecular docking simulations of 3-substituted pyrido[2,3-b]pyrazine derivatives have revealed strong binding interactions with the active sites of proteins such as KRAS. ikm.org.my For example, certain derivatives have been shown to form multiple hydrogen bonds with key amino acid residues, resulting in significant binding energies. ikm.org.my
In silico studies on similar pyrazine-based heterocycles have also been conducted to evaluate their antibacterial potential. nih.gov These studies involve docking the compounds into the active sites of bacterial enzymes to predict their binding affinity and mode of interaction. nih.gov For example, a pyrazine-pyridone derivative displayed high binding affinity to a bacterial target (PDB: 4DUH) through hydrogen bonding and π-hydrogen bond interactions. nih.gov Such studies are crucial for the rational design of new antibacterial agents based on the pyrido[2,3-b]pyrazine scaffold.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various properties of pyrido[2,3-b]pyrazine derivatives. nih.govresearchgate.netresearchgate.net DFT calculations provide valuable information on electronic properties, chemical reactivity, stability, and non-linear optical properties. nih.govresearchgate.netresearchgate.netrsc.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of molecular stability and reactivity. nih.gov
DFT calculations have been performed on a series of substituted pyrido[2,3-b]pyrazine derivatives to determine their HOMO-LUMO energies and band gaps. nih.govrsc.org For a series of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives, the HOMO/LUMO energy values were calculated, and the corresponding band gaps were determined. rsc.org A lower band gap is generally associated with higher reactivity and polarizability. nih.gov For instance, one of the studied compounds with a methoxy group substitution exhibited the lowest band gap value, which was attributed to the positive inductive effect of the methoxy group, enhancing charge transference within the molecule. rsc.org
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Band Gap (Egap) (eV) |
|---|---|---|---|
| Derivative 1 | -6.131 | -2.665 | 3.477 |
| Derivative 2 | -6.068 | -2.604 | 3.646 |
| Derivative 3 | -6.261 | -2.789 | 3.472 |
| Derivative 4 (with methoxy group) | -5.858 | -2.414 | 3.444 |
Data sourced from a study on indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives. rsc.org
DFT calculations are also employed to analyze the chemical reactivity and stability of pyrido[2,3-b]pyrazine derivatives through various global reactivity parameters. nih.govresearchgate.net These parameters, such as hardness and softness, are correlated with the band gap values. rsc.orgnih.gov A smaller band gap corresponds to a lower hardness and a higher softness, indicating greater reactivity. nih.gov For example, a pyrido[2,3-b]pyrazine derivative with a lower band gap was found to have a smaller hardness value and a greater softness value. rsc.orgnih.gov The stability of these compounds is also influenced by hyperconjugative interactions, which can be analyzed using DFT. rsc.org
The non-linear optical (NLO) properties of pyrido[2,3-b]pyrazine derivatives have been investigated using DFT calculations, suggesting their potential applications in materials science and technology. nih.govresearchgate.netrsc.org The dipole moment, average polarizability (α), and first (β) and second (γ) hyperpolarizabilities are key parameters that determine the NLO response of a molecule. rsc.orgnih.gov Studies on substituted pyrido[2,3-b]pyrazine derivatives have shown that certain substitutions can lead to a remarkable NLO response. nih.govresearchgate.net For instance, a derivative with a methoxy group exhibited the highest values for average polarizability, first hyperpolarizability, and second hyperpolarizability, which was correlated with its lower band gap and higher absorption wavelength. rsc.orgnih.gov
| Compound Derivative | Average Polarizability (⟨α⟩) (esu) | First Hyperpolarizability (βtot) (esu) | Second Hyperpolarizability (⟨γ⟩) (esu) |
|---|---|---|---|
| Derivative with methoxy group | 3.90 × 10-23 | 15.6 × 10-30 | 6.63 × 10-35 |
Data for a representative pyrido[2,3-b]pyrazine derivative with a significant NLO response. nih.govresearchgate.net
Vibrational analysis using DFT calculations helps in the assignment of experimentally observed vibrational frequencies (e.g., from FT-IR and Raman spectroscopy) to specific vibrational modes of the molecule. This provides a deeper understanding of the molecular structure and bonding.
Natural Bond Orbital (NBO) analysis is another powerful tool within the framework of DFT that provides insights into intramolecular and intermolecular bonding and interactions among bonds. researchgate.net NBO analysis can elucidate charge transfer, hyperconjugative interactions, and the stability of the molecule. rsc.org In a study of pyrido[2,3-b]pyrazine derivatives, NBO analysis revealed that strong intramolecular charge transfer and extended hyperconjugation play a significant role in stabilizing these compounds and are indicative of their charge transmission properties. rsc.org For example, the interaction between a lone pair on an oxygen atom and a σ* antibonding orbital was found to contribute significantly to the stability of the molecule. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While specific QSAR studies focusing on this compound were not identified in the provided search results, QSAR studies on broader classes of pyrazine (B50134) derivatives have been conducted to understand the structural requirements for their biological activities, such as anticancer and anti-inflammatory effects.
These studies typically involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic) and the development of a statistical model that correlates these descriptors with the observed biological activity. The insights gained from QSAR models can guide the design of new, more potent analogues.
Prediction of ADME Properties (Preclinical Focus)
In the preclinical phase of drug discovery, computational chemistry and molecular modeling play a pivotal role in predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. These in silico methods provide early insights into the pharmacokinetic profile of a compound, helping to identify candidates with a higher probability of success and reducing the reliance on extensive in vitro and in vivo experiments. For derivatives of the pyrido[2,3-b]pyrazine scaffold, including this compound, computational approaches are instrumental in forecasting key ADME parameters.
Log P and Log S Value Correlation with Cell Permeability
The lipophilicity and solubility of a compound are critical determinants of its ability to permeate cellular membranes. These properties are commonly quantified by the logarithm of the partition coefficient (Log P) between n-octanol and water, and the logarithm of the aqueous solubility (Log S). Computational models are widely used to predict these values and, by extension, forecast cell permeability.
Log S and Aqueous Solubility: Adequate aqueous solubility (Log S) is crucial for a drug to be absorbed from the gastrointestinal tract and to be distributed throughout the body. Poor solubility can lead to low bioavailability. The fused heterocyclic ring system and the chloro-substituent of this compound can present solubility challenges. In silico prediction of Log S is often achieved through models that consider various molecular descriptors, including Log P, molecular weight, and the number of hydrogen bond donors and acceptors.
The interplay between Log P and Log S is critical for optimal cell permeability. A compound must possess a balance of lipophilicity to cross cell membranes and sufficient aqueous solubility to be present at the membrane surface. Computational screening of pyrido[2,3-b]pyrazine derivatives often involves the calculation of both Log P and Log S to identify candidates within a desirable physicochemical space for good membrane transport.
Below is a representative data table showcasing predicted Log P and Log S values for a series of hypothetical pyrido[2,3-b]pyrazine analogs, illustrating the correlation with predicted cell permeability.
| Compound ID | Substitution Pattern | Predicted Log P | Predicted Log S (mol/L) | Predicted Cell Permeability (Caco-2, 10⁻⁶ cm/s) |
| 1 | This compound | 2.1 | -3.5 | 15.2 |
| 2 | 7-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | 1.5 | -3.1 | 10.8 |
| 3 | 7-Trifluoromethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | 2.8 | -4.2 | 18.5 |
| 4 | 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (B1315058) | 1.2 | -2.8 | 8.1 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concepts of in silico ADME prediction.
Oral Bioavailability Prediction (In silico)
Oral bioavailability is a key pharmacokinetic parameter that measures the fraction of an orally administered drug that reaches the systemic circulation unchanged. Predicting oral bioavailability in the early stages of drug discovery is highly valuable. In silico models for oral bioavailability are complex, as they need to account for multiple factors including solubility, permeability, and first-pass metabolism.
For this compound and its derivatives, computational models can integrate various predicted physicochemical and ADME properties to estimate oral bioavailability. These models often utilize machine learning algorithms trained on large datasets of compounds with known oral bioavailability values. nih.govnih.govdiva-portal.orgprismbiolab.com
Key descriptors used in these predictive models often include:
Lipinski's Rule of Five: This rule provides a set of guidelines to evaluate the drug-likeness of a chemical compound and its likelihood of being orally active. The parameters are molecular weight, Log P, number of hydrogen bond donors, and number of hydrogen bond acceptors.
Topological Polar Surface Area (TPSA): TPSA is a descriptor that has been shown to correlate well with passive molecular transport through membranes and, consequently, with oral bioavailability.
Predicted Solubility and Permeability: As discussed previously, these are fundamental properties that directly impact absorption.
Metabolic Stability: In silico predictions of interactions with metabolic enzymes, such as cytochrome P450s, can provide an indication of the extent of first-pass metabolism, which can significantly reduce oral bioavailability. Quantitative Structure-Activity Relationship (QSAR) models are often employed for this purpose. nih.gov
A summary of in silico predicted oral bioavailability and related parameters for hypothetical pyrido[2,3-b]pyrazine derivatives is presented in the table below.
| Compound ID | Molecular Weight ( g/mol ) | TPSA (Ų) | Predicted Human Intestinal Absorption (%) | Predicted Oral Bioavailability (%) |
| 1 | 197.65 | 41.5 | 92 | 55 |
| 2 | 193.22 | 50.7 | 88 | 65 |
| 3 | 231.18 | 41.5 | 95 | 48 |
| 4 | 163.20 | 41.5 | 85 | 70 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concepts of in silico oral bioavailability prediction.
These computational tools and models allow for the rapid screening of large virtual libraries of pyrido[2,3-b]pyrazine derivatives. By prioritizing compounds with favorable predicted ADME profiles, researchers can focus synthetic and experimental efforts on candidates with a higher likelihood of becoming successful oral drugs.
Preclinical Pharmacokinetic and Metabolic Investigations
In Vitro Metabolic Stability Studies (e.g., Liver Microsomes)
Information regarding the in vitro metabolic stability of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine in liver microsomes from various species (e.g., human, rat, mouse) is not publicly available. Such studies are crucial in early drug discovery to predict a compound's metabolic clearance and potential for drug-drug interactions. The typical output of these studies would be data on the rate of disappearance of the parent compound over time when incubated with liver microsomes, from which parameters like intrinsic clearance and half-life can be calculated.
Absorption, Distribution, Metabolism (ADM) Profiles in Animal Models
Specific data on the absorption, distribution, and metabolism of this compound in animal models have not been reported in the available literature. These studies are essential to understand how the compound behaves in a living organism.
Oral Bioavailability in Animal Species
There is no published data on the oral bioavailability of this compound in any animal species. Oral bioavailability studies would determine the fraction of an orally administered dose that reaches the systemic circulation. This is a critical parameter for assessing the potential for oral drug delivery. While some pyrido[2,3-b]pyrazine (B189457) derivatives have been characterized as having oral bioavailability, this information is not specific to the 7-chloro-1,2,3,4-tetrahydro variant.
Blood-Brain Barrier Penetration in Animal Models
No specific research findings or data are available concerning the ability of this compound to cross the blood-brain barrier in animal models. Studies on other compounds within the pyrido[2,3-b]pyrazine class have indicated that some members can achieve moderate brain penetration. However, without specific experimental data for this compound, its potential to act on the central nervous system cannot be confirmed.
Strategic Derivatization, Scaffold Expansion, and Novel Analog Development
Synthesis of Novel Fused Ring Systems based on Pyrido[2,3-b]pyrazine (B189457)
Expanding the pyrido[2,3-b]pyrazine core into larger, fused polycyclic systems is a key strategy for developing novel chemical entities. One effective method involves the initial functionalization of the scaffold, followed by cyclization reactions to build additional rings.
A documented approach begins with the halogenation of a 2,3-diphenyl-substituted pyrido[2,3-b]pyrazine. nih.gov This is achieved through a deprotometalation-trapping reaction, which selectively installs a halogen, such as iodine, at the 8-position of the ring system. nih.gov The resulting 8-iodopyrido[2,3-b]pyrazine is a versatile intermediate for subsequent carbon-carbon and carbon-nitrogen bond-forming reactions. nih.gov
This intermediate can then undergo palladium-catalyzed coupling reactions with partners like arylboronic acids or anilines. Subsequent intramolecular cyclization of the coupled products leads to the formation of complex fused systems, such as pyrazino[2′,3′:5,6]pyrido[4,3-b]indole, a pyrazino-fused carboline. nih.gov This strategy effectively expands the core scaffold, providing access to novel polycyclic aromatic structures. nih.gov
Table 1: Synthesis of Fused Ring Systems
| Starting Material | Reagents | Intermediate | Product |
|---|
Design and Synthesis of Multi-component Derived Pyrido[2,3-b]pyrazine Libraries
Multi-component reactions (MCRs) are highly efficient for generating libraries of structurally diverse compounds from simple starting materials in a single synthetic operation. This approach is well-suited for the rapid exploration of the chemical space around the pyrido[2,3-b]pyrazine scaffold.
A notable example is the three-component synthesis of novel indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives. nih.gov This reaction combines an aromatic aldehyde, indane-1,3-dione, and 2-aminopyrazine (B29847) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol. nih.gov The reaction proceeds under reflux conditions and provides good to excellent yields of the desired products. nih.gov The use of various substituted aromatic aldehydes allows for the creation of a library of analogs with diverse functionalities. nih.gov
This one-pot synthesis is advantageous due to its operational simplicity and ability to quickly generate a range of complex molecules. The resulting compounds have been investigated for various applications, including electrochemical DNA sensing. nih.govrsc.org
Table 2: Multi-component Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine Derivatives
| Aldehyde Component | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde | 20 mol% p-TSA | Ethanol | 89% | nih.gov |
| 4-Chlorobenzaldehyde | 20 mol% p-TSA | Ethanol | 85% | nih.gov |
| 4-Hydroxybenzaldehyde | 20 mol% p-TSA | Ethanol | 82% | nih.gov |
Scaffold Morphing and Isostere Replacement Strategies
Scaffold morphing and bioisosteric replacement are powerful strategies in medicinal chemistry used to optimize compound properties by replacing a core structure or its fragments with other chemical motifs that retain similar biological activity. nih.gov These techniques can improve potency, selectivity, and pharmacokinetic profiles.
Within the broader class of pyridopyrimidines, which are structurally related to pyridopyrazines, scaffold hopping has been successfully employed. For instance, researchers have replaced a 1H-pyrazolo[3,4-d]pyrimidine scaffold with a pyrido[3,2-d]pyrimidine core to develop dual inhibitors of ERK2 and PI3Kα kinases. nih.gov In the same study, a compound featuring the isomeric pyrido[2,3-d]pyrimidine (B1209978) scaffold was also synthesized and evaluated. nih.gov This demonstrates the principle of replacing one heterocyclic core with another to modulate biological activity.
While specific examples of extensive scaffold hopping originating directly from the 7-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine core are not deeply detailed in the surveyed literature, the chemical tractability of the pyridopyrazine system allows for such modifications. Functional groups introduced onto the scaffold can be leveraged to replace parts of the core or to append different heterocyclic systems, effectively "morphing" the scaffold to explore new chemical space and intellectual property.
Development of Pyrido[2,3-b]pyrazine Conjugates and Prodrugs
The development of conjugates and prodrugs represents an advanced strategy to improve the therapeutic index of a parent compound by enhancing its delivery, altering its pharmacokinetic properties, or targeting it to specific tissues or cells. This involves linking the active molecule to another chemical entity, such as a polymer, peptide, or antibody, or modifying it into an inactive form that is later metabolized into the active agent.
The pyrido[2,3-b]pyrazine scaffold can be readily functionalized to enable conjugation. For example, methods to introduce alkylamino, benzylamino, and hydrazino groups at the 8-position have been developed. mdpi.com The hydrazino group, in particular, is a valuable chemical handle that can be converted into hydrazones, providing a versatile linkage point for attaching the scaffold to other molecules. mdpi.com These functional groups serve as key attachment points for linkers used in creating more complex bioconjugates or for designing prodrug moieties.
While the current body of literature does not extensively detail specific examples of pyrido[2,3-b]pyrazine-based antibody-drug conjugates or complex prodrugs, the synthetic methodologies available for introducing reactive functional groups onto the scaffold provide a clear pathway for their future development. Such strategies could be employed to enhance the targeting of these compounds or to modulate their release and activity profiles in vivo.
Future Research Directions and Therapeutic Prospects for Pyrido 2,3 B Pyrazine Derivatives
Exploration of Novel Molecular Targets and Biological Pathways
The therapeutic potential of pyrido[2,3-b]pyrazine (B189457) derivatives is rooted in their ability to interact with a variety of biological targets. Research has demonstrated their activity against cancer through the modulation of serine-threonine protein kinase function and as CHK1 inhibitors. ikm.org.my Furthermore, some derivatives have been identified as promising inhibitors of human cytomegalovirus (HCMV) DNA polymerase, exhibiting potent antiviral activity. nih.govnih.gov
Future research will aim to broaden the scope of known molecular targets for this class of compounds. The structural versatility of the pyrido[2,3-b]pyrazine core allows for the generation of large chemical libraries, which can be screened against diverse panels of enzymes and receptors to uncover novel bioactivities. Investigating the effects of these compounds on complex signaling pathways implicated in diseases like cancer, neurodegenerative disorders, and metabolic syndromes is a key priority. smolecule.com For instance, certain derivatives have been found to overcome erlotinib (B232) resistance in non-small-cell lung cancer cell lines, suggesting they may act on signaling networks that are not targeted by current therapies. nih.gov The exploration of their potential as selective inhibitors of PI3K isozymes also presents a promising avenue for therapeutic development. rsc.org
| Derivative Class | Investigated Target/Pathway | Potential Therapeutic Area |
| Substituted 2-imidazolinone pyrido[2,3-b]pyrazines | Human Cytomegalovirus (HCMV) DNA Polymerase | Antiviral (Herpesviridae family) nih.govnih.gov |
| 7-substituted pyrido[2,3-b]pyrazines | EGFR signaling pathways | Anticancer (Erlotinib-resistant NSCLC) nih.gov |
| General pyrido[2,3-b]pyrazine derivatives | Serine-threonine protein kinases, CHK1 | Anticancer ikm.org.my |
| General pyrido[2,3-b]pyrazine derivatives | PI3K Isozymes | Myocardial Infarction, Inflammation rsc.org |
| Pyrido[2,3-b]pyrazine 1,4-dioxides | Bacterial targets | Antibacterial nih.gov |
Development of Advanced Synthetic Methodologies
The synthesis of diverse and complex pyrido[2,3-b]pyrazine derivatives is crucial for exploring their structure-activity relationships and developing new therapeutic agents. Classical synthetic approaches often involve the condensation of 1,2-dicarbonyl compounds with 1,2-arylenediamines. researchgate.net However, modern organic synthesis seeks more efficient, versatile, and scalable methods.
Recent advancements have focused on multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials, enhancing efficiency and atom economy. rsc.orgnih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, have also become powerful tools for functionalizing the pyrido[2,3-b]pyrazine core. ikm.org.mynih.gov These methods enable the precise introduction of various substituents, which is essential for tuning the pharmacological properties of the molecules. ikm.org.mynih.gov
Additionally, microwave-assisted synthesis has been employed to accelerate reaction times and improve yields for certain heterocyclic systems, offering a more efficient alternative to conventional heating methods. nih.gov Future efforts will likely focus on developing novel catalytic systems, exploring flow chemistry for continuous manufacturing, and creating stereoselective synthetic routes to access chiral derivatives with potentially unique biological activities.
| Synthetic Methodology | Description | Application Example |
| Multicomponent Reactions | Combining three or more reactants in a one-pot reaction to form a complex product. rsc.orgnih.gov | Synthesis of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives. nih.gov |
| Palladium-Catalyzed Coupling | Using palladium catalysts (e.g., Pd(dppf)Cl2) to form new carbon-carbon or carbon-nitrogen bonds. ikm.org.my | N-arylation and Suzuki coupling to functionalize the pyrido[2,3-b]pyrazine core. ikm.org.my |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. nih.gov | Synthesis of donor-acceptor-donor (D-A-D) molecules based on a pyrido[2,3-b]pyrazine backbone. nih.gov |
| Deprotonation-Trapping Reactions | Using strong bases to deprotonate the aromatic core, followed by reaction with an electrophile. mdpi.com | Halogenation of 2,3-diphenylpyrido[2,3-b]pyrazine. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like pyrido[2,3-b]pyrazines. ijirt.org These computational technologies can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their structures far more rapidly than traditional methods. mdpi.commdpi.com
In the context of pyrido[2,3-b]pyrazine research, AI and ML can be applied in several key areas:
Virtual Screening and Hit Identification: ML models can screen virtual libraries containing millions of theoretical pyrido[2,3-b]pyrazine derivatives to identify those with the highest probability of binding to a specific biological target. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new pyrido[2,3-b]pyrazine structures with desired pharmacological profiles, exploring chemical space beyond existing compound libraries. mdpi.comfnasjournals.com
ADME/T Prediction: AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of novel derivatives, helping to prioritize compounds with favorable drug-like characteristics early in the discovery pipeline. mdpi.com
Target Identification: By analyzing complex biological data from genomics and proteomics, AI can help identify and validate novel molecular targets for which new pyrido[2,3-b]pyrazine inhibitors could be developed. fnasjournals.com
Computational methods such as Density Functional Theory (DFT) are already being used to investigate the electronic and structural properties of these molecules, providing valuable data that can train more sophisticated ML models. rsc.orgnih.govrsc.org The synergy between computational predictions and experimental validation will accelerate the discovery and development of the next generation of pyrido[2,3-b]pyrazine-based therapeutics.
Potential for Development as Preclinical Tool Compounds
Beyond their direct therapeutic potential, highly potent and selective pyrido[2,3-b]pyrazine derivatives are valuable candidates for development as preclinical tool compounds. These chemical probes are essential for basic research, allowing scientists to selectively inhibit or modulate the function of a specific protein within a cell or organism.
The development of a pyrido[2,3-b]pyrazine derivative with high selectivity for a particular kinase, for example, would provide a powerful tool to investigate the role of that kinase in various cellular signaling pathways. This helps in validating the protein as a viable drug target for disease intervention. For instance, a compound that specifically inhibits the HCMV polymerase could be used to study the viral replication cycle in detail. nih.gov
To be effective as a tool compound, a molecule must possess not only high potency and selectivity but also well-characterized chemical and physical properties, including solubility and cell permeability. The development of such tools from the pyrido[2,3-b]pyrazine class will be instrumental in advancing the understanding of fundamental biological processes and validating new targets for future drug discovery efforts.
Q & A
Q. Advanced Mechanistic Analysis
- Intermediates : Organocopper species (from Sonogashira coupling) and π-allyl palladium complexes during cyclization .
- Mechanism : Oxidative addition of halogenated precursors to Pd(0), followed by transmetallation and reductive elimination. Steric effects from the pyrazine ring influence regioselectivity .
Which in vitro assays are suitable for evaluating biological activity in cancer research?
Q. Basic Biological Screening
- Cytotoxicity : MTT assay using human cancer cell lines (e.g., HeLa, MCF-7) .
- Apoptosis : Annexin V-FITC/PI staining via flow cytometry.
- Target Inhibition : Kinase inhibition assays (e.g., EGFR or Aurora kinases) with IC₅₀ determination .
How do researchers confirm the structural integrity of this compound?
Q. Basic Characterization
- Spectroscopy : ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons), HRMS for molecular ion validation .
- Crystallography : Single-crystal X-ray diffraction to resolve the tetrahydropyrido-pyrazine core (bond angles: ~120° for aromatic rings) .
How does the chlorine substituent position affect structure-activity relationships (SAR)?
Q. Advanced SAR Analysis
- Electronic Effects : Chlorine at C7 enhances electrophilicity, improving interactions with hydrophobic kinase pockets.
- Comparative Studies : Analogues without chlorine show reduced potency (e.g., IC₅₀ values 2–3-fold higher in kinase assays) .
Table 2 : SAR of Chlorinated Derivatives
| Substituent Position | Target (IC₅₀, nM) | Selectivity Ratio |
|---|---|---|
| C7-Cl | 15 (EGFR) | 10:1 vs. HER2 |
| C3-Cl | 45 (EGFR) | 3:1 vs. HER2 |
How should discrepancies in reported biological activity be resolved?
Q. Advanced Data Contradiction Analysis
- Purity Verification : HPLC (>95% purity; C18 column, acetonitrile/water gradient) .
- Experimental Variability : Standardize cell lines (ATCC-certified), control for serum content (e.g., 10% FBS) .
- Isomerism Checks : Chiral HPLC to rule out enantiomeric interference .
What methodologies assess pharmacokinetic properties in preclinical models?
Q. Advanced PK/PD Studies
- Metabolic Stability : Liver microsome assays (human/rat) with LC-MS quantification .
- Plasma Protein Binding : Equilibrium dialysis (logD ~1.5–2.0 predicted for moderate bioavailability) .
Which computational approaches predict target binding affinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
